molecular formula C13H11F2NO2 B12980398 Ethyl 2,2-difluoro-2-(quinolin-7-yl)acetate

Ethyl 2,2-difluoro-2-(quinolin-7-yl)acetate

Cat. No.: B12980398
M. Wt: 251.23 g/mol
InChI Key: YQCKWPMZQIULBE-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(quinolin-7-yl)acetate is a fluorinated quinoline derivative The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-2-(quinolin-7-yl)acetate typically involves the reaction of quinoline derivatives with fluorinated reagents. One common method is the nucleophilic substitution of fluorine atoms on a quinoline precursor. This can be achieved through cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(quinolin-7-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Ethyl 2,2-difluoro-2-(quinolin-7-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-2-(quinolin-7-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

    Fluoroquinolines: These compounds also contain fluorine atoms and exhibit similar biological activities.

    Quinoline N-oxides: These are oxidized derivatives of quinoline with distinct chemical properties.

    Tetrahydroquinolines: Reduced forms of quinoline that have different reactivity and biological activity.

Uniqueness

Ethyl 2,2-difluoro-2-(quinolin-7-yl)acetate is unique due to the specific positioning of the fluorine atoms, which enhances its biological activity and provides unique chemical properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H11F2NO2

Molecular Weight

251.23 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-quinolin-7-ylacetate

InChI

InChI=1S/C13H11F2NO2/c1-2-18-12(17)13(14,15)10-6-5-9-4-3-7-16-11(9)8-10/h3-8H,2H2,1H3

InChI Key

YQCKWPMZQIULBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC2=C(C=CC=N2)C=C1)(F)F

Origin of Product

United States

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